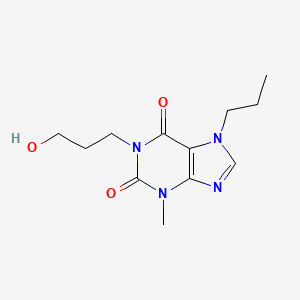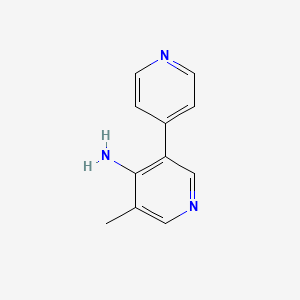
N6-Methyladenosine-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Methyladenosine-13C is a labeled isotope of N6-Methyladenosine, a prevalent RNA modification found in eukaryotic cells. This compound is used extensively in scientific research to study RNA modifications and their effects on various biological processes. The incorporation of the carbon-13 isotope allows for more precise tracking and analysis in experimental settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-Methyladenosine-13C typically involves the methylation of adenosine at the N6 position, followed by the incorporation of the carbon-13 isotope. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N6-Methyladenosine-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl group at the N6 position is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N6-hydroperoxymethyladenosine, while reduction could produce N6-methyladenosine alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N6-Methyladenosine-13C has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of RNA modifications.
Biology: Helps in understanding the role of RNA modifications in gene expression, RNA stability, and protein translation.
Medicine: Investigated for its potential role in disease mechanisms, including cancer and metabolic disorders.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting RNA modifications.
Wirkmechanismus
N6-Methyladenosine-13C exerts its effects by modifying RNA molecules at the N6 position of adenosine. This modification can influence RNA stability, splicing, and translation by altering the interaction of RNA with various proteins and enzymes. The molecular targets include RNA-binding proteins and methyltransferases, which recognize and bind to the modified RNA, thereby regulating its function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-Methyladenosine: The non-labeled version of the compound.
N6-Methyladenosine-13C3: Another labeled isotope with three carbon-13 atoms.
N6-Hydroperoxymethyladenosine: An oxidation product of N6-Methyladenosine.
Uniqueness
N6-Methyladenosine-13C is unique due to the incorporation of the carbon-13 isotope, which allows for more precise tracking and analysis in experimental studies. This makes it particularly valuable in research settings where detailed understanding of RNA modifications is required.
Eigenschaften
Molekularformel |
C11H15N5O4 |
|---|---|
Molekulargewicht |
282.26 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-((113C)methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7-,8-,11-/m1/s1/i1+1 |
InChI-Schlüssel |
VQAYFKKCNSOZKM-KGEFGKJUSA-N |
Isomerische SMILES |
[13CH3]NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 4-[2-(3,4,5-trimethoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13867913.png)



![4-[Amino-(4-chlorophenyl)methyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13867953.png)
![tert-butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13867959.png)
![[(2R,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethyl]azanium](/img/structure/B13867966.png)
![5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol](/img/structure/B13867967.png)



